molecular formula C11H21NO3 B13513547 tert-Butyl (cis-3-(hydroxymethyl)-3-methylcyclobutyl)carbamate

tert-Butyl (cis-3-(hydroxymethyl)-3-methylcyclobutyl)carbamate

Cat. No.: B13513547
M. Wt: 215.29 g/mol
InChI Key: ZOLDCWHXROBGFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[3-(hydroxymethyl)-3-methylcyclobutyl]carbamate is a chemical compound with the molecular formula C10H19NO3. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a methylcyclobutyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(hydroxymethyl)-3-methylcyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for tert-butyl N-[3-(hydroxymethyl)-3-methylcyclobutyl]carbamate are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and quality control, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-(hydroxymethyl)-3-methylcyclobutyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carbamate group would yield an amine derivative.

Scientific Research Applications

tert-Butyl N-[3-(hydroxymethyl)-3-methylcyclobutyl]carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving carbamates.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(hydroxymethyl)-3-methylcyclobutyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can undergo hydrolysis to release the active compound, which can then interact with its target. The specific molecular pathways involved depend on the nature of the active compound released.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl N-[3-(hydroxymethyl)-3-methylcyclobutyl]carbamate include:

Uniqueness

tert-Butyl N-[3-(hydroxymethyl)-3-methylcyclobutyl]carbamate is unique due to the presence of the hydroxymethyl and methylcyclobutyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)-3-methylcyclobutyl]carbamate

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-8-5-11(4,6-8)7-13/h8,13H,5-7H2,1-4H3,(H,12,14)

InChI Key

ZOLDCWHXROBGFW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)NC(=O)OC(C)(C)C)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.